
N-(Octylphenyl)-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Octylphenyl)-1-naphthalenamine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an octyl group attached to a phenyl ring, which is further connected to a naphthalene moiety through an amine linkage. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octylphenyl)-1-naphthalenamine typically involves the alkylation of aniline derivatives with octyl halides, followed by a coupling reaction with naphthalene derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Octylphenyl)-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(Octylphenyl)-1-naphthalenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and as an additive in lubricants and polymers.
Wirkmechanismus
The mechanism of action of N-(Octylphenyl)-1-naphthalenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Hexylphenyl)-1-naphthalenamine
- N-(Decylphenyl)-1-naphthalenamine
- N-(Dodecylphenyl)-1-naphthalenamine
Uniqueness
N-(Octylphenyl)-1-naphthalenamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological targets. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different physicochemical properties and biological activities, making it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
25619-54-9 |
|---|---|
Molekularformel |
C24H29N |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-(2-octylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C24H29N/c1-2-3-4-5-6-7-14-21-15-9-11-18-23(21)25-24-19-12-16-20-13-8-10-17-22(20)24/h8-13,15-19,25H,2-7,14H2,1H3 |
InChI-Schlüssel |
ZBBTWCBWKSREAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=CC=C1NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



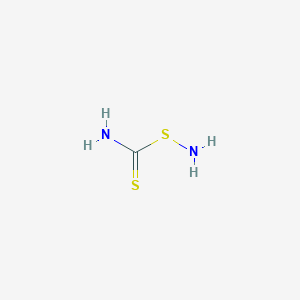
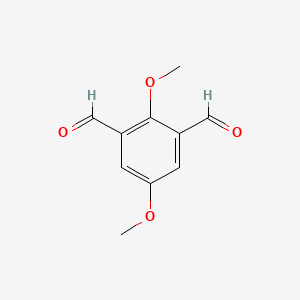
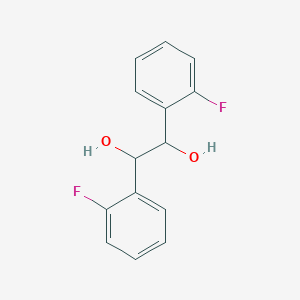


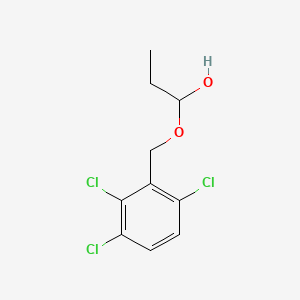
![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)

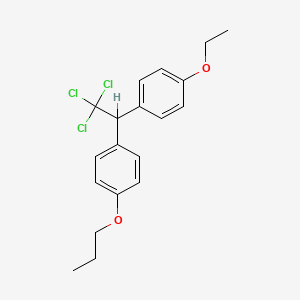
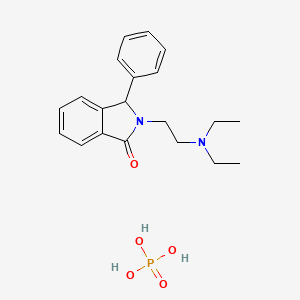
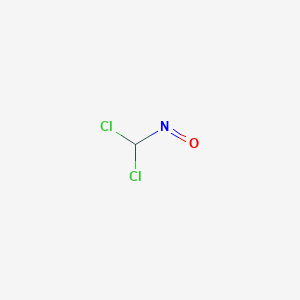
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
